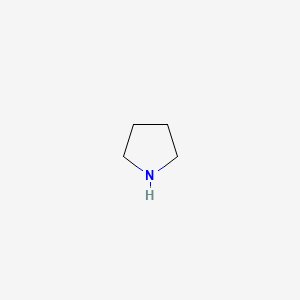

![molecular formula C5H9N B1358214 2-Azabicyclo[2.1.1]hexane CAS No. 34392-24-0](/img/structure/B1358214.png)

2-Azabicyclo[2.1.1]hexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-azabicyclo[2.1.1]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N/c1-4-2-5(1)6-3-4/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHYXYKFMHJMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622446 | |

| Record name | 2-Azabicyclo[2.1.1]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34392-24-0 | |

| Record name | 2-Azabicyclo[2.1.1]hexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 2-Azabicyclo[2.1.1]hexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Azabicyclo[2.1.1]hexane (aza-BCH), a bridged saturated heterocycle, has emerged as a significant scaffold in medicinal chemistry.[1] As a conformationally rigid bioisostere of pyrrolidine and a saturated analogue of the phenyl ring, it offers a compelling three-dimensional alternative to traditional planar structures in drug design.[2][3][4] The incorporation of the aza-BCH motif into drug candidates has been shown to improve key physicochemical and pharmacokinetic properties, such as metabolic stability and aqueous solubility, while reducing lipophilicity.[3][5] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a discussion of its role as a valuable building block in drug discovery.

Core Physicochemical Properties

Table 1: General and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₉N | [6] |

| Molecular Weight | 83.13 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| CAS Number | 34392-24-0 | [6] |

| Computed XLogP | 0.4 | [6] |

Table 2: Physicochemical Properties of this compound Derivatives

| Derivative | Property | Value | Source |

| 1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride | Molecular Weight | 143.61 g/mol | [7] |

| This compound-1-carboxylic acid hydrochloride | Molecular Weight | C₆H₁₀ClNO₂ | |

| 4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride | Molecular Formula | C₈H₁₆ClNO | [8] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of bicyclic amines like this compound are provided below. These protocols are based on established techniques and can be adapted for the specific compound and its derivatives.

Determination of pKa by ¹H NMR Spectroscopy

The acid dissociation constant (pKa) of a compound is a critical parameter that influences its ionization state at different pH values. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for pKa determination, based on the principle that the chemical shifts of nuclei near an ionizable center change with the protonation state.[9][10]

Methodology:

-

Sample Preparation: A series of solutions of the test compound (e.g., this compound hydrochloride) are prepared in a suitable solvent system (e.g., D₂O) across a range of pH values. The pH is adjusted using small aliquots of acid (e.g., DCl) and base (e.g., NaOD).

-

NMR Data Acquisition: ¹H NMR spectra are recorded for each sample at a constant temperature.

-

Data Analysis: The chemical shift of a proton close to the nitrogen atom is monitored as a function of pH.

-

pKa Calculation: The data are plotted with chemical shift (δ) on the y-axis and pH on the x-axis. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation, and the pKa is determined as the pH at the inflection point of the curve.[9]

Determination of logP/logD by Shake-Flask Method

The partition coefficient (logP) and distribution coefficient (logD) are measures of a compound's lipophilicity, a key factor in its pharmacokinetic profile. The shake-flask method is the gold standard for experimental logP and logD determination.[11][12][13][14]

Methodology:

-

Phase Preparation: A biphasic system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 for logD) is prepared. The two phases are pre-saturated with each other by vigorous mixing, followed by separation.[13]

-

Compound Addition: A known amount of the test compound is added to a mixture of the pre-saturated n-octanol and aqueous phases.

-

Equilibration: The mixture is shaken for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.[12]

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).[15]

-

Calculation: The logP (for neutral compounds) or logD (for ionizable compounds at a specific pH) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.[11]

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's absorption and bioavailability. The thermodynamic solubility assay is a common method for its determination.[15][16][17][18]

Methodology:

-

Sample Preparation: An excess of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The suspension is agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24 hours or more) to ensure that equilibrium is reached between the dissolved and undissolved compound.[15]

-

Separation of Solid: The undissolved solid is removed by filtration or centrifugation.

-

Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method, such as HPLC-UV or LC-MS.[16]

-

Solubility Determination: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

Role in Drug Discovery

The this compound scaffold serves as a valuable "escape from flatland" tool in modern medicinal chemistry.[3][19] Its rigid, three-dimensional structure provides a distinct advantage over planar aromatic rings and flexible aliphatic rings. By replacing a pyrrolidine moiety with aza-BCH, improvements in metabolic clearance and solubility have been observed in the development of LRRK2 kinase inhibitors.[5] This highlights the significant impact of this unique bicyclic system on key drug-like properties. The synthesis of this compound hydrochloride has been achieved on a multigram scale, making this building block accessible for extensive investigation in drug discovery programs.[20]

References

- 1. researchgate.net [researchgate.net]

- 2. Stereoselective synthesis of functionalized perhydropyrrolo[1,2-b]isoxazoles based on (3 + 2)-annulation of donor–acceptor cyclopropanes and isoxazolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. 2-Azabicyclo(2.1.1)hexane | C5H9N | CID 22101702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride (2126160-91-4) for sale [vulcanchem.com]

- 8. Buy 4-(Propan-2-yloxy)-2-azabicyclo[2.1.1]hexane hydrochloride [smolecule.com]

- 9. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [folia.unifr.ch]

- 10. researchgate.net [researchgate.net]

- 11. LogP / LogD shake-flask method [protocols.io]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. enamine.net [enamine.net]

- 16. evotec.com [evotec.com]

- 17. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 20. researchgate.net [researchgate.net]

Conformational Analysis of 2-Azabicyclo[2.1.1]hexane: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-azabicyclo[2.1.1]hexane framework, a conformationally constrained analog of proline, has garnered significant interest in medicinal chemistry and drug design. Its rigid bicyclic structure imparts unique stereochemical properties that can enforce specific conformations in peptides and small molecule therapeutics, leading to enhanced biological activity and selectivity. This technical guide provides a comprehensive overview of the conformational analysis of the this compound core, drawing upon data from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling. Detailed experimental protocols for key analytical techniques are provided, and quantitative data are summarized for comparative analysis. Visualizations of the core structure and its conformational properties are presented to facilitate a deeper understanding of this important scaffold.

Introduction

The conformational rigidity of bioactive molecules is a critical determinant of their interaction with biological targets. The incorporation of constrained scaffolds is a widely employed strategy in drug discovery to reduce the entropic penalty upon binding and to favor a bioactive conformation. The this compound system, also known as 2,4-methanopyrrolidine, serves as a valuable building block in this regard. Its bicyclic nature significantly restricts the puckering of the five-membered ring, offering a well-defined three-dimensional structure. This guide delves into the detailed conformational landscape of this scaffold, providing researchers with the foundational knowledge required for its effective application in the design of novel therapeutics.

Conformational Landscape of the this compound Core

The defining feature of the this compound system is its inherent rigidity. The cyclobutane ring fused to the pyrrolidine ring locks the five-membered ring into a puckered conformation. This puckering is a key aspect of its conformational character.

Novel Scaffolds Based on 2-Azabicyclo[2.1.1]hexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of modern medicinal chemistry, the "escape from flatland" concept has gained significant traction, advocating for the incorporation of three-dimensional molecular scaffolds to improve the physicochemical and pharmacological properties of drug candidates. One such scaffold that has emerged as a promising building block is the 2-azabicyclo[2.1.1]hexane core. This rigid, bicyclic amine serves as a conformationally constrained proline bioisostere, offering a unique spatial arrangement of substituents that can lead to enhanced target affinity, selectivity, and improved drug metabolism and pharmacokinetics (DMPK) profiles. This technical guide provides a comprehensive overview of novel scaffolds based on this compound, covering their synthesis, key properties, and applications in drug discovery, with a particular focus on the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease.

Synthesis of this compound Scaffolds

A variety of synthetic routes to access the this compound core and its derivatives have been developed, ranging from multigram-scale production of key intermediates to sophisticated enantioselective methods. These approaches provide medicinal chemists with a toolbox to explore the chemical space around this unique scaffold.

Multigram Synthesis of Key Building Blocks

The practical and scalable synthesis of key intermediates is crucial for their application in drug discovery programs. A notable example is the multigram synthesis of N-Boc-4-hydroxymethyl-2,4-methanoproline, a versatile building block for further elaboration.[1] The optimization of this process, avoiding resource-intensive purification methods like ion-exchange chromatography, has made this scaffold more accessible for extensive structure-activity relationship (SAR) studies.[1]

Enantioselective Syntheses

Chirality plays a pivotal role in the interaction of small molecules with biological targets. Consequently, the development of enantioselective methods to access chiral this compound derivatives has been a significant focus of research. Organocatalytic asymmetric synthesis has emerged as a powerful tool in this regard. For instance, the use of a confined imidodiphosphorimidate (IDPi) Brønsted acid catalyst enables the formal [3+2] cycloaddition of bicyclo[1.1.0]butanes with N-aryl imines, affording chiral azabicyclo[2.1.1]hexanes with high enantioselectivity (up to 99:1 er).[2][3][4][5][6] This method is notable for its mild reaction conditions and tolerance of various functional groups.[2][3][4][5][6]

Physicochemical Properties and "Escape from Flatland"

The rigid three-dimensional structure of the this compound scaffold imparts distinct physicochemical properties compared to its more flexible, planar counterparts like pyrrolidine. These properties are central to the "escape from flatland" strategy in drug design.

Impact on Solubility, Lipophilicity, and Metabolic Stability

Replacing a traditional pyrrolidine ring with a this compound moiety can lead to significant improvements in key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Studies have shown that this substitution can enhance aqueous solubility and metabolic stability.[7][8] The more defined three-dimensional shape of the bicyclic scaffold can disrupt crystal packing, leading to improved solubility, and shield metabolically labile sites from enzymatic degradation. Furthermore, the introduction of the this compound core has been shown to reduce lipophilicity (logP/logD), a critical parameter for overall drug-likeness.[7]

Table 1: Comparison of Physicochemical Properties

| Property | Pyrrolidine Analog | This compound Analog | Reference |

| Calculated logP (clogP) | Higher | Lower | [7] |

| Aqueous Solubility | Lower | Higher | [7] |

| Metabolic Stability | Variable | Generally Improved | [8] |

| Fraction of sp³ carbons (Fsp³) | Lower | Higher | General Observation |

Biological Applications and Case Study: LRRK2 Inhibitors

The unique conformational constraints and improved physicochemical properties of this compound scaffolds have made them attractive for incorporation into a variety of biologically active molecules. A prominent example is their use in the development of inhibitors for Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in the treatment of Parkinson's disease.

LRRK2 Signaling Pathway

Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease, and the kinase activity of the LRRK2 protein is a prime target for therapeutic intervention. LRRK2 is a large, multi-domain protein that acts as a central hub in various cellular signaling pathways.[2][9][10][11][12] Its kinase activity is regulated by its GTPase domain, and it phosphorylates a number of downstream substrates, including a subset of Rab GTPases, which are involved in vesicular trafficking.[10] Dysregulation of LRRK2 activity can lead to disruptions in autophagy, lysosomal function, and mitochondrial health, all of which are implicated in the pathogenesis of Parkinson's disease.[9][10]

This compound in LRRK2 Inhibitors

The incorporation of the this compound scaffold has been a successful strategy in the development of potent and selective LRRK2 inhibitors. This rigid scaffold can orient key pharmacophoric groups in a precise manner to optimize binding to the kinase domain of LRRK2. The improved physicochemical properties conferred by this scaffold also contribute to better drug-like characteristics, including brain penetrance, which is essential for treating neurodegenerative diseases.

Table 2: Biological Activity of LRRK2 Inhibitors

| Compound | Scaffold | LRRK2 G2019S IC₅₀ (nM) | LRRK2 WT IC₅₀ (nM) | Reference |

| LRRK2-IN-1 | Benzodiazepine | 6 | 13 | [13] |

| MLi-2 | Indazole | 0.76 | - | [14] |

| PF-06447475 | Morpholine | 3 | - | [6] |

| Compound 25 | 1H-Indazole with spirocarbonitrile | - | - | [14] |

| LY2023-25 | Not Specified | 22.4 | - |

Experimental Protocols

Multigram Synthesis of N-Boc-4-hydroxymethyl-2,4-methanoproline[1]

Step 1: Synthesis of Spiro-derivative To a solution of sodium ethoxide (prepared from sodium in ethanol) is added diethyl malonate, followed by the dropwise addition of 1,3-dichloro-2-(chloromethyl)-2-methylpropane. The reaction mixture is refluxed for several hours. After cooling, the solvent is evaporated, and the residue is worked up to afford the spiro-derivative.

Step 2: Acidic Rearrangement The spiro-derivative is treated with a strong acid, such as concentrated hydrochloric acid, and heated to reflux. This induces a rearrangement to form the bicyclic lactone.

Step 3: Ammonolysis The bicyclic lactone is treated with aqueous ammonia in a sealed vessel at elevated temperature. This opens the lactone ring to form the corresponding amino acid.

Step 4: Boc Protection The resulting amino acid is dissolved in a mixture of dioxane and water, and a base such as sodium hydroxide is added. Di-tert-butyl dicarbonate (Boc₂O) is then added, and the mixture is stirred at room temperature overnight. After an acidic workup and extraction, the N-Boc protected product is obtained in high yield and purity, avoiding the need for column chromatography.

Organocatalytic Asymmetric Synthesis of Chiral 2-Azabicyclo[2.1.1]hexanes[2][5]

General Procedure: To a solution of the N-aryl imine (1.0 equiv) in a suitable solvent (e.g., toluene or dichloromethane) is added the bicyclo[1.1.0]butane derivative (1.2 equiv). The chiral imidodiphosphorimidate (IDPi) Brønsted acid catalyst (1-5 mol%) is then added, and the reaction mixture is stirred at room temperature for the specified time (typically 24-72 hours). The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired chiral this compound product. The enantiomeric excess is determined by chiral HPLC analysis.

Conclusion

The this compound scaffold represents a valuable and increasingly accessible building block for modern drug discovery. Its rigid, three-dimensional structure provides a unique platform for exploring chemical space and optimizing the properties of bioactive molecules. As a conformationally constrained proline bioisostere, it offers a powerful strategy to "escape from flatland," leading to compounds with improved solubility, metabolic stability, and target engagement. The successful application of this scaffold in the development of LRRK2 inhibitors for Parkinson's disease highlights its potential in addressing challenging therapeutic targets. With the continued development of efficient and scalable synthetic methods, the this compound core is poised to play an even more significant role in the future of medicinal chemistry.

References

- 1. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 2. Interaction of LRRK2 with kinase and GTPase signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chemicalbook.com [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. LRRK2 in Parkinson’s disease: Upstream regulation and Therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The LRRK2 signalling system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Spectroscopic Profile of 2-Azabicyclo[2.1.1]hexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the rigid bicyclic amine, 2-azabicyclo[2.1.1]hexane. The unique strained ring system of this compound makes it an attractive scaffold in medicinal chemistry and drug design. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and the analysis of its derivatives. This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound hydrochloride, along with detailed experimental protocols for obtaining such data.

Spectroscopic Data Summary

The following tables provide a concise summary of the quantitative spectroscopic data for this compound hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound Hydrochloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.46 | s | 2H | NH₂⁺ |

| 4.16–4.07 | m | 1H | H1 |

| 3.21–3.09 | m | 2H | H3 |

| 2.88–2.79 | m | 1H | H4 |

| 2.04–1.91 | m | 2H | H5 |

| 1.47–1.34 | m | 2H | H6 |

Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data of this compound Hydrochloride [1]

| Chemical Shift (δ) ppm | Assignment |

| 59.0 | C1 |

| 46.0 | C3 |

| 37.7 | C4 |

| 36.8 | C5, C6 |

Solvent: DMSO-d₆, Spectrometer Frequency: 101 MHz[1]

Mass Spectrometry (MS)

Table 3: High-Resolution Mass Spectrometry (HRMS) Data of this compound Hydrochloride [1]

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 84.0808 | 84.0809 |

Note: The mass spectrum of the hydrochloride salt will show the molecular ion of the free base.

Infrared (IR) Spectroscopy

Table 4: Expected Infrared Absorption Bands for this compound Hydrochloride

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~2700-2250 | R₂NH₂⁺ | Ammonium ion stretch |

| ~1620-1560 | R₂NH₂⁺ | Asymmetric bending |

| ~1550-1500 | R₂NH₂⁺ | Symmetric bending |

| ~2950-2850 | C-H | Alkane stretch |

| ~1470-1430 | C-H | Alkane bend |

Experimental Protocols

The following sections detail generalized methodologies for the spectroscopic analysis of this compound and similar bicyclic amines.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of the amine hydrochloride salt in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum on the same instrument. A 90-degree pulse angle and a longer relaxation delay (2-5 seconds) are typically used. Proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid amine hydrochloride salt directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

A background spectrum of the clean, empty ATR crystal should be collected prior to the sample measurement.

Mass Spectrometry (MS)

Sample Preparation (for GC-MS of the free base):

-

Neutralize an aqueous solution of the hydrochloride salt with a base (e.g., NaOH) and extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic extract over a suitable drying agent (e.g., Na₂SO₄).

-

Concentrate the solution to a suitable volume for injection.

Data Acquisition (GC-MS):

-

Gas Chromatograph (GC) Conditions:

-

Injector Temperature: 250 °C

-

Column: A suitable capillary column for amine analysis (e.g., DB-5ms).

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 250-280 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 200.

-

Experimental and Logical Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound hydrochloride.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

The Thermodynamic Landscape of 2-Azabicyclo[2.1.1]hexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-azabicyclo[2.1.1]hexane ring system, a conformationally restricted analogue of pyrrolidine, has garnered significant attention in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure offers a unique scaffold to explore chemical space, often leading to improvements in potency, selectivity, and pharmacokinetic properties of drug candidates. However, the inherent ring strain of this bicyclic system plays a crucial role in its reactivity and overall stability. This guide provides a comprehensive overview of the thermodynamic stability of the this compound core, presenting available quantitative data, detailed experimental protocols for its synthesis, and an analysis of its decomposition pathways.

Thermodynamic Stability and Ring Strain

The defining feature of the this compound system is its significant ring strain, a consequence of the deviation of its bond angles from ideal values. This strain energy influences the molecule's heat of formation and its propensity to undergo ring-opening or rearrangement reactions.

Quantitative Thermodynamic Data

For a comparative perspective, the table below summarizes the strain energies of this compound and other relevant bicyclic and monocyclic systems.

| Compound | Ring System | Strain Energy (kcal/mol) | Method |

| This compound | aza-BCH | ~38 | Computational |

| Bicyclo[2.1.1]hexane | ~41 | Experimental | |

| Bicyclo[1.1.1]pentane | BCP | 68 | Computational |

| Cyclobutane | 26.4 | Experimental | |

| Pyrrolidine | ~6 | Experimental |

Note: The strain energy values are approximate and can vary depending on the method of calculation or experimental determination.

The significant strain energy of the aza-BCH core, while lower than that of the highly strained bicyclo[1.1.1]pentane (BCP) system, is substantially higher than that of its monocyclic analogue, pyrrolidine, and the less strained cyclobutane. This inherent instability makes the this compound scaffold susceptible to specific chemical transformations that can relieve this strain.

Computational Methodologies for Thermodynamic Analysis

In the absence of extensive experimental data, modern computational chemistry provides robust methods for accurately predicting the thermodynamic properties of molecules like this compound. High-level composite methods are particularly well-suited for this purpose.

High-Accuracy Composite Methods

Gaussian-n (Gn) Theories: Methods like G3(MP2) and G4 are multi-step computational protocols that approximate a very high-level calculation by combining results from several lower-level calculations. They are known to predict heats of formation for organic molecules with "chemical accuracy" (typically within 1-2 kcal/mol of experimental values).

Complete Basis Set (CBS) Methods: The CBS-QB3 method is another widely used composite approach that extrapolates to the complete basis set limit to achieve high accuracy in calculated energies.

These computational approaches can be employed to calculate key thermodynamic parameters for the this compound ring system, including its heat of formation, enthalpy, and Gibbs free energy. A generalized workflow for such a computational study is depicted below.

Exploring the Chemical Space of 2-Azabicyclo[2.1.1]hexane Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-azabicyclo[2.1.1]hexane (aza-BCH) scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture offers a saturated bioisosteric replacement for planar aromatic rings, a strategy often referred to as "escaping from flatland."[1][2] This approach can lead to significant improvements in key drug-like properties, including solubility, metabolic stability, and target selectivity.[3][4] This technical guide provides an in-depth exploration of the chemical space of aza-BCH analogues, summarizing key synthetic strategies, quantitative data, and experimental methodologies.

Synthetic Strategies and Chemical Space Expansion

The exploration of the aza-BCH chemical space has been propelled by the development of diverse synthetic methodologies. These strategies provide access to a wide array of functionalized analogues, enabling fine-tuning of physicochemical and pharmacological properties. Key approaches include intramolecular cyclizations, cycloaddition reactions, and functional group interconversions.

A significant advancement in accessing the aza-BCH core involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide, allowing for a multigram-scale preparation of the hydrochloride salt.[3] Another efficient strategy commences from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, prepared via a photochemical method, leading to functionalized derivatives.[5]

Furthermore, enantioselective syntheses have been developed to access chiral aza-BCHs. One such method employs a copper(II) triflate-catalyzed [2π + 2σ] cycloaddition between bicyclobutanes (BCBs) and imines, yielding chiral products with high enantioselectivity.[6] Zinc-catalyzed enantioselective formal (3+2) cycloadditions of BCBs with imines also provide efficient access to aza-BCHs with two quaternary carbon centers.[3][7] More recently, an organocatalytic approach using a confined imidodiphosphorimidate (IDPi) Brønsted acid has been shown to catalyze the formal cycloaddition of BCBs with N-aryl imines, affording chiral aza-BCHs with excellent enantioselectivity (up to 99:1 er).[2]

The functionalization of the aza-BCH scaffold is crucial for exploring its chemical space. Nucleophilic displacements of 5(6)-anti-bromo substituents have been successfully employed to introduce a variety of functional groups, including halogens, nitrogen, sulfur, and oxygen-containing moieties.[8] This allows for the preparation of diversely substituted aza-BCHs for structure-activity relationship (SAR) studies.

The concept of skeletal editing has also been applied to the aza-BCH framework. A nitrogen-deleting skeletal edit can transform aza-BCHs into bridge-functionalized bicyclo[1.1.1]pentanes (BCPs), enabling a "scaffold hop" between these two important classes of bioisosteres and allowing for rapid exploration of adjacent chemical space.[4][9]

Data Presentation

Table 1: Enantioselective Synthesis of 2-Azabicyclo[2.1.1]hexanes via Cu-Catalyzed Cycloaddition

| Entry | Imine Substituent (AG) | Yield (%) | ee (%) |

| 1 | H | 89 | 84 (98 after recrystallization) |

| 2 | F | 72 | 75 |

| 3 | Br | 90 | 88 |

| 4 | OMe | 89 | 46 |

| 5 | CF3 | 65 | 92 (after recrystallization) |

| 6 | NPhth | 79 | 90 |

| 7 | Thienyl | 80 | 85 |

| Data sourced from a representative enantioselective synthesis.[6] |

Table 2: Zinc-Catalyzed Enantioselective (3+2) Cycloaddition of Bicyclobutanes with Imines

| Entry | BCB Substituent | Imine Substituent | Yield (%) | er |

| 1 | 2-Acyl imidazole | Aryl | up to 94 | 96.5:3.5 |

| 2 | 2-Acyl imidazole | Alkynyl | up to 94 | 96.5:3.5 |

| Data represents the general efficiency of the reported method.[3][7] |

Table 3: Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes

| Entry | BCB Functionality | N-Aryl Imine | Yield (%) | er |

| 1 | Ester | PMP-imine | 75 | 98:2 |

| 2 | Ketone | Various N-aryl groups | High | High |

| 3 | Amide | Various N-aryl groups | High | High |

| PMP = p-methoxyphenyl. Data highlights the versatility of the organocatalytic approach.[2] |

Experimental Protocols

General Procedure for Enantioselective [2π + 2σ] Cycloaddition of Bicyclobutanes with Imines[6]

To an oven-dried Schlenk tube under an argon atmosphere are added Cu(OTf)₂ (5 mol%), the 8-quinolinyl-oxazoline ligand (6 mol%), and 4 Å molecular sieves. Anhydrous isopropyl acetate is then added, and the mixture is stirred at room temperature for 30 minutes. The corresponding bicyclobutane (BCB) derivative is then added, and the mixture is cooled to 0 °C. The imine is subsequently added, and the reaction is stirred at 0 °C for 72 hours. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired chiral this compound.

General Procedure for Zinc-Catalyzed Enantioselective Formal (3+2) Cycloaddition[3][7]

In a glovebox, a solution of the bicyclobutane incorporating a 2-acyl imidazole group and the corresponding imine in a suitable anhydrous solvent is prepared. The zinc catalyst and the chiral ligand are added to the solution under an inert atmosphere. The reaction mixture is stirred at the specified temperature until complete consumption of the starting materials is observed by TLC or LC-MS. The reaction is then quenched, and the product is isolated and purified using standard techniques such as column chromatography.

General Procedure for Organocatalytic Asymmetric Synthesis of Aza-BCHs[2]

To a vial containing the bicyclo[1.1.0]butane (BCB) and the N-aryl imine is added the confined imidodiphosphorimidate (IDPi) Brønsted acid catalyst in a suitable anhydrous solvent under a nitrogen or argon atmosphere. The reaction mixture is stirred at room temperature until the reaction is complete as monitored by an appropriate analytical technique. The solvent is then evaporated, and the crude product is purified by flash column chromatography to yield the enantioenriched this compound.

Visualizations

Caption: Synthetic pathways to this compound analogues.

Caption: Skeletal editing enables scaffold hopping from aza-BCHs to BCPs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. escholarship.org [escholarship.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

- 8. 5(6)-anti-Substituted-2-azabicyclo[2.1.1]hexanes. A Nucleophilic Displacement Route - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Skeletal Editing Approach to Bridge-Functionalized Bicyclo[1.1.1]pentanes from Azabicyclo[2.1.1]hexanes - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of a Rigid Scaffold: A Technical Guide to the Biological Activity of 2-Azabicyclo[2.1.1]hexane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-azabicyclo[2.1.1]hexane core, a conformationally restricted saturated bicyclic amine, has emerged as a compelling scaffold in modern medicinal chemistry. Recognized as a three-dimensional bioisostere of pyrrolidine and planar aromatic systems, it offers a strategic tool to overcome challenges in drug design, such as metabolic instability and "flatland" molecular architectures. This technical guide provides a comprehensive overview of the known biological activities associated with this scaffold. While the unsubstituted this compound has not been reported to possess intrinsic biological activity, its derivatives have been investigated as modulators of key physiological targets. This document details the exploration of these derivatives as ligands for nicotinic acetylcholine receptors (nAChRs) and as inhibitors of Factor XIIa, a critical component of the intrinsic coagulation cascade. Detailed experimental protocols for relevant biological assays and visualizations of associated signaling pathways are provided to facilitate further research and development in this area.

Introduction: The this compound Core as a Bioisostere

The principle of bioisosterism, the substitution of a chemical moiety with another that retains similar biological activity, is a cornerstone of rational drug design. The this compound scaffold has garnered significant interest as a saturated, rigid bioisostere for several common pharmacophoric elements.[1][2] Its constrained bicyclic structure introduces a defined three-dimensional geometry, a stark contrast to the planarity of aromatic rings. This "escape from flatland" can lead to improved physicochemical properties, such as increased aqueous solubility and enhanced metabolic stability, while potentially offering novel interactions with biological targets.[2]

The core is primarily considered a bioisostere for:

-

Pyrrolidine: As a bridged analogue of proline, it can enforce specific conformations in peptidomimetics.

-

Ortho- and Meta-substituted Benzene Rings: The rigid framework can position substituents in a spatially similar manner to these aromatic systems, offering a saturated, non-aromatic alternative.

Despite the synthetic interest and its application as a structural motif, there is a notable absence of published data on the specific biological activity of the unsubstituted this compound (CAS 34392-24-0). Its value in medicinal chemistry is currently understood as a foundational scaffold upon which pharmacologically active substituents are placed.

Investigated Biological Targets

Nicotinic Acetylcholine Receptors (nAChRs)

Given its structural similarity to other azabicyclic compounds known to interact with nAChRs (e.g., epibatidine), derivatives of this compound were synthesized as potential nAChR ligands.[3] These receptors are ligand-gated ion channels crucial for neurotransmission in the central and peripheral nervous systems.[4]

However, a key study that synthesized a range of this compound derivatives with substituents designed to mimic known nAChR agonists like ABT-594 reported no significant binding affinity.[2][3][5]

Quantitative Data: nAChR Binding Affinity

| Compound Class | Target Subtype | Radioligand | Result | Reference |

| Pyridyl and methylisoxazole derivatives of this compound | α4β2 nAChR | [³H]Cytisine | No significant binding affinity | [3] |

| Pyridyl and methylisoxazole derivatives of this compound | α3β4 nAChR | [³H]Epibatidine | No significant binding affinity | [3] |

This negative result suggests that while the this compound core can position substituents in defined vectors, it may not be an optimal scaffold for mimicking the binding modes of established ligands at these specific nAChR subtypes.

Signaling Pathway: Generic nAChR Activation

Activation of neuronal nAChRs by an agonist leads to the opening of the ion channel, allowing an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes membrane depolarization and initiates downstream signaling cascades, often involving calcium-dependent kinases, which can modulate neuronal excitability and gene expression.

Factor XIIa (FXIIa)

More recently, derivatives of this compound have been disclosed as inhibitors of Factor XIIa (FXIIa) in a patent application.[6] FXIIa is a serine protease that initiates the intrinsic pathway of the coagulation cascade, a series of enzymatic reactions leading to blood clot formation.[7] Inhibition of FXIIa is an attractive anticoagulant strategy because deficiency in Factor XII is not associated with spontaneous bleeding, suggesting that FXIIa inhibitors could prevent thrombosis without increasing bleeding risk.[6]

The patent literature describes specific substituted this compound derivatives with inhibitory activity against FXIIa, indicating the potential of this scaffold in the development of novel antithrombotic agents.

Quantitative Data: Factor XIIa Inhibition

| Compound Example (from WO2024038282A1) | FXIIa IC₅₀ (nM) |

| Example 1 | 1.3 |

| Example 2 | 2.5 |

| Example 3 | 4.1 |

| Example 15 | 0.8 |

| Example 22 | 1.1 |

| (Data extracted from patent WO2024038282A1) |

Signaling Pathway: Intrinsic Coagulation Cascade

The intrinsic pathway is initiated when Factor XII comes into contact with a negatively charged surface, leading to its auto-activation into FXIIa. FXIIa then proteolytically activates Factor XI to XIa, which in turn activates Factor IX. The cascade continues, amplifying the signal, until it converges with the extrinsic pathway to form a fibrin clot.

Experimental Protocols

General Workflow for In Vitro Screening

A typical workflow for evaluating new compounds, such as this compound derivatives, involves a tiered approach from initial binding or enzymatic assays to more complex cellular or functional assays.

Protocol: nAChR Competitive Radioligand Binding Assay

This protocol is a representative method for determining the binding affinity (Kᵢ) of a test compound for the α4β2 or α3β4 nAChR subtypes.[1][8]

1. Materials and Reagents:

-

Membrane Preparation: Membranes from cell lines (e.g., HEK293) stably expressing the human nAChR subtype of interest, or from dissected brain regions (e.g., rat cortex for α4β2).

-

Radioligand: [³H]Cytisine (for α4β2) or [³H]Epibatidine (for α3β4) at a concentration close to its Kₑ value.

-

Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test Compound: this compound derivative, serially diluted.

-

Non-specific Ligand: A high concentration (e.g., 100 µM) of a known ligand like nicotine or unlabeled epibatidine to determine non-specific binding.

-

Filtration System: 96-well plate harvester with glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethylenimine (PEI).

-

Scintillation Cocktail and Counter.

2. Procedure:

-

Assay Plate Preparation: In a 96-well plate, add reagents in the following order for a final volume of 250 µL:

-

50 µL of binding buffer (for total binding) OR 50 µL of non-specific ligand (for non-specific binding) OR 50 µL of serially diluted test compound.

-

50 µL of radioligand solution.

-

150 µL of membrane preparation (typically 50-150 µg protein).

-

-

Incubation: Incubate the plate at room temperature (or specified temperature) for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through the PEI-soaked glass fiber filters using the cell harvester.

-

Washing: Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (counts per minute, CPM) using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol: Factor XIIa Chromogenic Inhibition Assay

This protocol describes a method to determine the IC₅₀ of a test compound against purified human Factor XIIa.[9][10][11]

1. Materials and Reagents:

-

Enzyme: Purified human Factor XIIa.

-

Substrate: A chromogenic substrate for FXIIa, such as H-D-CHT-Gly-Arg-pNA (p-nitroaniline).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 8.0.

-

Test Compound: this compound derivative, serially diluted in assay buffer.

-

Stop Solution: 20% acetic acid or 2% citric acid.

-

Microplate Reader: Capable of reading absorbance at 405 nm.

2. Procedure:

-

Assay Plate Preparation: In a 96-well microplate, add:

-

20 µL of serially diluted test compound or buffer (for control wells).

-

100 µL of FXIIa solution in assay buffer.

-

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 100 µL of pre-warmed chromogenic substrate to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Read the absorbance at 405 nm every minute for 15-30 minutes. The rate of pNA release is proportional to FXIIa activity.

-

Alternative Endpoint Method: Incubate for a fixed time (e.g., 20 minutes) at 37°C, then add 50 µL of stop solution. Read the final absorbance at 405 nm.

-

-

Data Analysis:

-

Calculate the reaction rate (V) for each well (change in absorbance per unit time).

-

Determine the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (V_inhibitor / V_control)) .

-

Plot the percent inhibition against the log concentration of the test compound.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Perspectives

The unsubstituted this compound core is a valuable scaffold in medicinal chemistry, prized for its ability to impart three-dimensionality and favorable physicochemical properties to drug candidates. While devoid of known intrinsic biological activity itself, its rigid structure provides a unique platform for the strategic placement of pharmacophoric groups.

Initial explorations of its derivatives as nAChR ligands were unsuccessful, highlighting the stringent structural requirements for activity at these receptors. However, the recent emergence of potent this compound-based inhibitors of Factor XIIa has opened a promising new avenue for this scaffold in the development of safer anticoagulant therapies.

Future research should continue to explore the utility of this core in diverse therapeutic areas. A deeper understanding of its conformational influence on ligand-receptor interactions will be key to unlocking its full potential. The synthesis of novel derivatives and their screening against a broad range of biological targets will undoubtedly reveal new and valuable applications for this unique and compelling chemical entity.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Potential nicotinic acetylcholine receptor ligands from 2,4-methanoproline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. figshare.com [figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. Factor XII(a) inhibitors: a review of the patent literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. coachrom.com [coachrom.com]

- 10. coachrom.com [coachrom.com]

- 11. Factor XII / XIIa Assay Kit (ab241041) | Abcam [abcam.com]

The Ascendancy of a Rigid Scaffold: A Technical Guide to the History, Synthesis, and Application of 2-Azabicyclo[2.1.1]hexane

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular architectures that can confer advantageous properties upon bioactive molecules is a perpetual driving force in medicinal chemistry. In this context, rigid, three-dimensional scaffolds have garnered significant attention as bioisosteric replacements for traditional planar moieties. Among these, the 2-azabicyclo[2.1.1]hexane (aza-BCH) core has emerged as a particularly valuable building block. Its constrained bicyclic structure offers a unique conformational rigidity that can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties such as solubility and lipophilicity. This technical guide provides an in-depth exploration of the history, discovery, synthesis, and applications of this increasingly important heterocyclic scaffold.

A Journey Through Time: The History and Discovery of this compound

The conceptual roots of this compound can be traced back to the study of strained ring systems and the desire to create novel amino acid analogues. While early forays into related bicyclic systems were undertaken throughout the 20th century, the specific this compound skeleton gained prominence with the discovery of the naturally occurring amino acid, 2,4-methanoproline. This natural product, containing the aza-BCH core, highlighted the biological relevance of this unique scaffold[1][2][3].

The pioneering synthetic work that brought this compound into the realm of accessible building blocks for medicinal chemists has been advanced through several key methodologies developed over the years. A significant body of work on the synthesis and chemistry of these compounds has been contributed by the research group of Krow[4]. The development of diverse synthetic strategies has been crucial for exploring the structure-activity relationships of aza-BCH-containing compounds.

Crafting the Core: Key Synthetic Strategies

The construction of the strained this compound ring system has been approached from several distinct strategic directions. The following sections detail the most significant and widely employed synthetic routes, complete with experimental protocols and comparative data.

Intramolecular [2+2] Photocycloaddition

One of the earliest and most versatile methods for the synthesis of the this compound core involves the intramolecular [2+2] photocycloaddition of N-vinyl-N-allylamines. This approach allows for the construction of the bicyclic system with a good degree of control over substitution patterns.

Experimental Protocol: Synthesis of a 1-Aryl-2-azabicyclo[2.1.1]hexane Derivative

A solution of the appropriate heteroaryl ketone and allylamine in a suitable solvent is irradiated with a high-pressure mercury lamp in the presence of a sensitizer, such as acetophenone. The reaction progress is monitored by thin-layer chromatography or gas chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 1-aryl-2-azabicyclo[2.1.1]hexane derivative.

Logical Workflow for Intramolecular [2+2] Photocycloaddition

Caption: Intramolecular [2+2] photocycloaddition workflow.

Intramolecular Cyclization of Substituted Cyclobutanes

Another major synthetic avenue involves the intramolecular cyclization of appropriately functionalized cyclobutane precursors. This strategy leverages the pre-existing four-membered ring to construct the second ring of the bicyclic system. A notable example is the reductive cyclization of imines derived from 3-(chloromethyl)cyclobutanone[1][2].

Experimental Protocol: Reductive Cyclization of a 3-(Chloromethyl)cyclobutanone Imine

To a solution of 3-(chloromethyl)cyclobutanone in an appropriate solvent is added the desired primary amine. The mixture is stirred at room temperature to form the corresponding imine. Subsequently, a reducing agent, such as sodium cyanoborohydride, is added portion-wise. The reaction is stirred until completion, as indicated by TLC. The reaction is then quenched, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography to yield the this compound derivative.

Logical Workflow for Intramolecular Cyclization

Caption: Intramolecular cyclization of a cyclobutane precursor.

Strain-Release Cycloadditions of Bicyclo[1.1.0]butanes

More recently, the [2π+2σ] cycloaddition between bicyclo[1.1.0]butanes (BCBs) and imines has emerged as a powerful and modular approach to synthesize highly substituted 2-azabicyclo[2.1.1]hexanes[5][6][7][8][9]. This method takes advantage of the high ring strain of BCBs to drive the formation of the bicyclic product.

Experimental Protocol: Lewis Acid-Catalyzed [2π+2σ] Cycloaddition

To a solution of the bicyclo[1.1.0]butane and the imine in a dry, inert solvent under an inert atmosphere, a Lewis acid catalyst (e.g., Ga(OTf)₃) is added at a controlled temperature. The reaction is stirred for the specified time, and its progress is monitored. Upon completion, the reaction is quenched, and the product is isolated and purified using standard chromatographic techniques.

Logical Workflow for [2π+2σ] Cycloaddition

Caption: [2π+2σ] cycloaddition of a bicyclo[1.1.0]butane and an imine.

Multigram Synthesis via Intramolecular Displacement

For process development and large-scale synthesis, a robust and scalable route is paramount. A batchwise, multigram preparation of this compound hydrochloride has been developed, with the key step being an intramolecular displacement of a primary alkyl chloride by a tert-butylsulfinamide[4][10]. This method avoids photochemical steps and has been demonstrated to produce significant quantities of the target compound[4][10].

Experimental Protocol: Multigram Synthesis of this compound Hydrochloride

The synthesis commences with the thermal [2+2] cycloaddition of dichloroketene and allyl chloride to furnish a trichlorocyclobutanone intermediate. This is followed by α,α-didechlorination to afford the corresponding cyclobutanone. Subsequent reaction with tert-butylsulfinamide leads to the formation of the sulfinyl-protected this compound. Finally, deprotection using hydrogen chloride in ethanol yields the desired this compound hydrochloride as a solid that can be isolated by filtration[4]. This process has been successfully scaled to produce hundreds of grams of the final product[10].

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the key synthetic methods described above, allowing for a direct comparison of their efficiency.

| Synthetic Method | Key Reactants | Catalyst/Conditions | Typical Yield (%) | Reference |

| Intramolecular [2+2] Photocycloaddition | N-vinyl-N-allylamines | hv, sensitizer | 40-70 | [2] |

| Intramolecular Cyclization | 3-(chloromethyl)cyclobutanone imines | NaBH₃CN | 50-80 | [1] |

| [2π+2σ] Cycloaddition | Bicyclo[1.1.0]butanes, Imines | Ga(OTf)₃ | 60-95 | [11] |

| Intramolecular Displacement | 3-(chloromethyl)cyclobutyl derivative | Base | >80 (for cyclization) | [4][10] |

Applications in Drug Discovery and Medicinal Chemistry

The rigid framework of this compound makes it an attractive surrogate for both proline and aromatic rings in drug candidates. This bioisosteric replacement can lead to significant improvements in a compound's pharmacological profile.

As a Proline Bioisostere

The constrained conformation of the this compound core mimics the pyrrolidine ring of proline but with significantly reduced conformational flexibility. This can be advantageous in peptide and peptidomimetic drug design, where pre-organizing the backbone conformation can enhance binding to the biological target and increase resistance to proteolytic degradation[3].

As a Phenyl Ring Bioisostere

Replacing a planar phenyl ring with the three-dimensional this compound scaffold is a key strategy in the "escape from flatland" concept in medicinal chemistry[12]. This substitution can:

-

Improve Solubility: The introduction of sp³ character generally increases aqueous solubility compared to flat, aromatic systems.

-

Enhance Metabolic Stability: The rigid, non-aromatic nature of the scaffold can block sites of metabolic oxidation.

-

Modulate Lipophilicity: The replacement can fine-tune the lipophilicity of a molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Explore Novel Chemical Space: The unique vectoral display of substituents from the bicyclic core allows for the exploration of new interactions with the target protein.

A notable example of its application is in the development of Factor XIIa inhibitors, where this compound derivatives have been investigated[13]. Factor XIIa is a serine protease involved in the contact activation pathway of coagulation and the kallikrein-kinin system. Inhibitors of Factor XIIa are being explored for the treatment of various thromboembolic and inflammatory diseases. The incorporation of the aza-BCH scaffold can contribute to the desired potency and pharmacokinetic properties of these inhibitors.

Conceptual Diagram of Bioisosteric Replacement

Caption: Bioisosteric replacement strategy using this compound.

Conclusion

The this compound scaffold has transitioned from a chemical curiosity to a valuable tool in the arsenal of the medicinal chemist. Its unique structural and conformational properties offer a powerful strategy to overcome common challenges in drug development, such as poor physicochemical properties and metabolic instability. The continued development of novel and efficient synthetic routes to access diverse derivatives of this rigid bicyclic system will undoubtedly fuel its further application in the design of next-generation therapeutics. As our understanding of the interplay between three-dimensional molecular shape and biological activity deepens, the importance of scaffolds like this compound is set to grow, paving the way for the discovery of innovative medicines with improved efficacy and safety profiles.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. Strain-Release [2π + 2σ] Cycloadditions for the Synthesis of Bicyclo[2.1.1]hexanes Initiated by Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Photocatalytic synthesis of 2-oxabicyclo[2.1.1]hexanes: cobalt-enhanced efficiency - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. chinesechemsoc.org [chinesechemsoc.org]

- 12. Multigram Synthesis of this compound-1-Carboxylates (2,4-Methanoprolines) – Promising Bicyclic Proline Analogs | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 13. WO2024038282A1 - 2-aza- and 2-oxabicyclo[2.1.1]hexane derivatives as factor xiia enzyme inhibitors - Google Patents [patents.google.com]

Methodological & Application

Practical Routes to Functionalized 2-Azabicyclo[2.1.1]hexanes: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 2-azabicyclo[2.1.1]hexane (aza-BCH) scaffold has emerged as a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure serves as a bioisosteric replacement for planar aromatic rings and pyrrolidines, often leading to improved physicochemical and pharmacological properties of drug candidates, such as enhanced solubility, metabolic stability, and target-binding affinity.[1][2] This document provides an overview of practical synthetic routes to functionalized aza-BCHs and detailed protocols for key transformations.

Application Notes

The synthesis of the strained this compound core and the stereocontrolled introduction of functional groups present unique challenges. However, several robust strategies have been developed to access a diverse range of functionalized aza-BCH derivatives. These methods can be broadly categorized into:

-

Cycloaddition Reactions: Modern approaches, particularly the [3+2] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with imines, offer a modular and efficient entry to the aza-BCH core. These reactions can be catalyzed by either Lewis acids or organocatalysts, with the latter providing excellent enantiocontrol.[3][4][5]

-

Nucleophilic Substitution on a Pre-formed Scaffold: This strategy allows for the late-stage functionalization of the aza-BCH skeleton, enabling the introduction of a wide array of substituents at the C5 and C6 positions.[6][7]

-

Intramolecular Cyclizations: Photochemical or transition-metal-catalyzed intramolecular reactions of acyclic precursors provide another powerful tool for constructing the bicyclic framework.[1]

-

Rearrangement Reactions: Ring-rearrangement reactions, often starting from more readily available 2-azabicyclo[2.2.0]hexene precursors, can be employed to generate functionalized aza-BCHs.[7]

The choice of synthetic route depends on the desired substitution pattern, the required stereochemistry, and the scale of the synthesis. For the synthesis of chiral, highly functionalized aza-BCHs for structure-activity relationship (SAR) studies, the asymmetric organocatalytic [3+2] cycloaddition is particularly attractive. For the diversification of a common intermediate, nucleophilic substitution on a pre-functionalized aza-BCH is a versatile approach.

Key Synthetic Pathways

Below are diagrams illustrating the principal synthetic routes to functionalized 2-azabicyclo[2.1.1]hexanes.

Caption: Overview of major synthetic strategies for 2-azabicyclo[2.1.1]hexanes.

Experimental Protocols

Protocol 1: Asymmetric Organocatalytic [3+2] Cycloaddition of Bicyclo[1.1.0]butanes and Imines

This protocol describes the enantioselective synthesis of 2-azabicyclo[2.1.1]hexanes via a formal [3+2] cycloaddition reaction catalyzed by a confined imidodiphosphorimidate (IDPi) Brønsted acid.[3][5] This method provides access to chiral aza-BCHs with high enantioselectivity.

Experimental Workflow:

Caption: Workflow for the asymmetric organocatalytic synthesis of aza-BCHs.

Detailed Methodology:

-

To a vial equipped with a magnetic stir bar are added the N-aryl imine (0.25 mmol, 1.0 equiv), the bicyclo[1.1.0]butane (BCB) derivative (0.30 mmol, 1.2 equiv), and the chiral imidodiphosphorimidate (IDPi) catalyst (0.0125 mmol, 5 mol%).

-

The vial is sealed, and toluene (0.5 mL) is added.

-

The reaction mixture is stirred at room temperature (25 °C) for 24-72 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired functionalized this compound.

Quantitative Data:

| Entry | Imine Substituent (N-Aryl) | BCB Substituent | Yield (%) | er |

| 1 | Phenyl | -CO₂Me | 85 | 98:2 |

| 2 | 4-Methoxyphenyl | -CO₂Me | 75 | 98:2 |

| 3 | 4-Chlorophenyl | -CO₂Me | 91 | 97:3 |

| 4 | 2-Bromophenyl | -CO₂Me | 88 | 96:4 |

| 5 | Phenyl | -C(O)Ph | 78 | 95:5 |

| 6 | Phenyl | -C(O)N(Me)OMe | 92 | 99:1 |

er = enantiomeric ratio, determined by chiral HPLC analysis.

Protocol 2: Nucleophilic Displacement on 5-anti-Bromo-2-azabicyclo[2.1.1]hexanes

This protocol details the functionalization of the this compound scaffold via nucleophilic displacement of a bromide at the 5-anti position. The success of this reaction is highly dependent on the nature of the nitrogen protecting group, the solvent, and the nucleophile. N-benzyl protection is often employed to facilitate the displacement.[6][7]

Logical Relationship of Reaction Parameters:

Caption: Factors influencing nucleophilic substitution on the aza-BCH core.

Detailed Methodology:

-

To a solution of the N-benzyl-5-anti-bromo-2-azabicyclo[2.1.1]hexane derivative (1.0 equiv) in a suitable solvent (e.g., DMSO or DMF) is added the nucleophile (1.5-3.0 equiv).

-

The reaction mixture is heated to the appropriate temperature (typically between 80-120 °C) and stirred for the required time (4-48 hours). The reaction is monitored by TLC or LC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to give the desired 5-substituted-2-azabicyclo[2.1.1]hexane.

Quantitative Data:

| Entry | Substrate | Nucleophile | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | N-Bn-5-anti-Br-aza-BCH | NaN₃ | DMF | 100 | 12 | N-Bn-5-anti-N₃-aza-BCH | 85 |

| 2 | N-Bn-5-anti-Br-aza-BCH | CsOAc | DMSO | 110 | 24 | N-Bn-5-anti-OAc-aza-BCH | 78 |

| 3 | N-Bn-5-anti-Br-aza-BCH | NaSPh | DMF | 90 | 8 | N-Bn-5-anti-SPh-aza-BCH | 92 |

| 4 | N-Bn-5-anti-Br-aza-BCH | Imidazole | DMSO | 120 | 48 | N-Bn-5-anti-imidazolyl-aza-BCH | 65 |

| 5 | N-Bn-5,6-anti-diBr-aza-BCH | CsOAc (3 equiv) | DMSO | 110 | 48 | N-Bn-5,6-anti-diOAc-aza-BCH | 55 |

Protocol 3: Scalable Synthesis of a Key Aza-BCH Building Block via Intramolecular Cyclization

This protocol describes a concise and scalable synthesis of a 2-(2-azabicyclo[2.1.1]hex-4-yl)propan-2-ol, a valuable intermediate for the synthesis of LRRK2 kinase inhibitors, featuring an intramolecular cyclization to form the strained bicyclic amide.[1]

Experimental Workflow:

Caption: Scalable synthesis of a key aza-BCH building block.

Detailed Methodology (Final Reduction and Deprotection Steps):

This protocol focuses on the final key steps from a protected bicyclic intermediate.

-

A solution of the protected bicyclic amide-ketone precursor (1 equiv) in THF is cooled to 0 °C.

-

Borane dimethyl sulfide complex (BH₃·SMe₂, 5.3 equiv) is added dropwise, maintaining the temperature between 0 and 5 °C.

-

After the addition is complete, the mixture is warmed to 25 °C and stirred for 1 hour, then heated to 50 °C for 15 hours.

-

The reaction is cooled to 0 °C, and methanol is added slowly. The resulting mixture is heated to 50 °C for 2 hours and then concentrated.

-

A 1 M solution of HCl in methanol is added dropwise at 20 °C, and the mixture is stirred at 50 °C for 12 hours.

-

The mixture is concentrated, and a 50 wt% aqueous solution of K₂CO₃ is added.

-

The aqueous layer is extracted with 2-methyltetrahydrofuran. The combined organic layers are dried, filtered, and concentrated to give the crude product, which can be further purified if necessary.

Quantitative Data:

| Step | Transformation | Reagents | Yield (%) |

| 1 | Amide and Ketone Reduction | BH₃·SMe₂, THF | >99 (crude) |

| 2 | N-Deprotection | HCl in MeOH, K₂CO₃ | >99 (crude) |

This scalable, multi-step synthesis provides access to a key building block in high overall yield.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 5(6)-anti-Substituted-2-azabicyclo[2.1.1]hexanes. A Nucleophilic Displacement Route - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Controlling Lewis acid-catalysed bicyclobutane cycloadditions: carbonyl substituents dictate electrophilic vs. nucleophilic addition pathways - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04816H [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. choudharylab.com [choudharylab.com]

Application Notes and Protocols: Incorporation of 2-Azabicyclo[2.1.1]hexane into Drug Candidates

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of novel therapeutics with improved pharmacological profiles, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional (3D) scaffolds into drug candidates.[1] The rigid, strained bicyclic structure of 2-azabicyclo[2.1.1]hexane (aza-BCH) has emerged as a valuable building block and a promising bioisostere for pyrrolidine and substituted phenyl rings. Its unique conformational constraints can lead to enhanced potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the synthesis and incorporation of the aza-BCH scaffold into drug discovery programs.

The aza-BCH scaffold is a saturated bicyclic amine that offers a well-defined three-dimensional arrangement of substituents, influencing the overall shape and vectoral properties of a molecule. As a bioisosteric replacement for flat aromatic rings, it can improve aqueous solubility, metabolic stability, and reduce lipophilicity, key attributes for successful drug candidates.[2] Recent advancements have made a variety of aza-BCH derivatives more accessible, enabling their broader application in medicinal chemistry.[1][3][4]

Advantages of Incorporating this compound

The incorporation of the this compound scaffold can offer significant advantages in drug design, primarily by enhancing the physicochemical properties of the molecule.

Key Physicochemical Improvements:

-

Increased Solubility: The non-planar, polar nature of the aza-BCH moiety often leads to improved aqueous solubility compared to its flat aromatic counterparts.

-

Enhanced Metabolic Stability: The strained bicyclic system can be less susceptible to metabolic degradation, particularly oxidation, leading to improved in vivo stability. For instance, the replacement of a pyrrolidine unit with an aza-BCH in a LRRK2 kinase inhibitor led to a consistent improvement in intrinsic clearance.[2]

-

Reduced Lipophilicity: The introduction of the aza-BCH scaffold can lower the lipophilicity (LogP) of a compound, which can be beneficial for its overall pharmacokinetic profile.

-

Novel Chemical Space: The unique 3D geometry of aza-BCH allows for the exploration of novel chemical space, potentially leading to new intellectual property and improved interactions with biological targets.

Data Presentation

Table 1: Physicochemical Property Comparison of Bioisosteres

| Scaffold | cLogP | Aqueous Solubility | Metabolic Stability | Reference |

| Pyrrolidine | Variable | Moderate | Variable | [2] |

| This compound | Generally Lower | Generally Higher | Generally Higher | [2] |

| Phenyl | Higher | Lower | Susceptible to oxidation | [5][6] |

| ortho-Substituted Phenyl | Higher | Lower | Susceptible to oxidation | [7] |

| 1,5-Disubstituted-bicyclo[2.1.1]hexane | Lower | Higher | Higher | [7] |

Table 2: Yields for Selected Syntheses of this compound Derivatives

| Synthetic Approach | Key Transformation | Overall Yield | Scale | Reference |

| Multigram Synthesis | Optimized 5-step laboratory synthesis | 32% | 0.7 kg | [1][3] |

| Organocatalytic Asymmetric Synthesis | Formal [3+2] cycloaddition | Up to 92% | 0.05 mmol | [2] |

| Intramolecular Displacement | Displacement of a primary alkyl chloride | Not specified | 195 g | [4] |

| Late-Stage N-Atom Deletion | [3+2] cyclization, deprotection, N-deletion | 58-88% (cyclization) | 10 g | [8] |

Experimental Protocols

Protocol 1: Multigram Synthesis of N-Boc-4-(hydroxymethyl)-2,4-methanoproline

This protocol is based on an optimized, scalable synthesis of a key aza-BCH building block.[3][9]

Materials:

-

Starting materials for the 5-step synthesis (refer to the original publication for specifics)

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl acetate (EtOAc), etc.

-

Reagents: Di-tert-butyl dicarbonate (Boc₂O), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), etc.

-

Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, rotary evaporator)

-

Chromatography equipment (optional, as the optimized protocol avoids ion-exchange chromatography)

Procedure:

-

Step 1-4: Follow the previously reported multi-step synthesis to obtain the crude amino acid intermediate. This involves a sequence of reactions that construct the bicyclic core.

-

Step 5: N-Boc Protection:

-

Suspend the crude amino acid in an aqueous solution.

-

Add a suitable base (e.g., NaOH) to adjust the pH.

-

Add a solution of Boc₂O in a suitable organic solvent.

-

Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

After the reaction, acidify the aqueous solution with an acid like NaHSO₄.

-

Extract the N-Boc protected product, N-Boc-4-(hydroxymethyl)-2,4-methanoproline, with an organic solvent (e.g., EtOAc).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product. This optimized procedure allows for isolation via simple crystallization, avoiding the need for ion-exchange chromatography.[3][9]

-

Protocol 2: Asymmetric Organocatalytic Synthesis of Chiral 2-Azabicyclo[2.1.1]hexanes

This protocol describes a method for the enantioselective synthesis of aza-BCHs via a formal cycloaddition reaction.[2][10]

Materials:

-

Bicyclo[1.1.0]butane (BCB) derivative (e.g., BCB amide)

-

N-aryl imine

-

Chiral Brønsted acid catalyst (e.g., confined imidodiphosphorimidate - IDPi)

-

Anhydrous solvents (e.g., a mixture of Chloroform and dibutyl ether)

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

Under an inert atmosphere, add the chiral Brønsted acid catalyst to a solution of the N-aryl imine in the anhydrous solvent mixture.

-

Stir the solution at the specified temperature (e.g., 35 °C).

-

-

Addition of BCB:

-

Slowly add a solution of the BCB derivative to the reaction mixture.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by TLC or ¹H NMR until full conversion of the starting material is observed.

-

-

Workup and Purification:

-

Once the reaction is complete, quench the reaction as appropriate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired chiral this compound derivative.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

-

Visualizations

Caption: General workflow for the synthesis and incorporation of aza-BCH.

Caption: Bioisosteric replacement of flat scaffolds with 3D aza-BCH.

References